molecular formula C16H23N3O5S B2575644 N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034356-02-8

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2575644
CAS No.: 2034356-02-8
M. Wt: 369.44
InChI Key: QHEWAYDMEKDVMD-UHFFFAOYSA-N
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Description

“N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The compound also features a benzo[d][1,3]dioxole group and a carboxamide group.


Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine derivatives can be synthesized through various intra- and intermolecular reactions . These include hydrogenation, cyclization, cycloaddition, annulation, and amination .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, a benzo[d][1,3]dioxole group, and a carboxamide group. Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms .

Scientific Research Applications

Molecular Interaction Studies

Research on molecular interactions, such as the study by Shim et al. (2002), which investigated the molecular interaction of a potent and selective antagonist for the CB1 cannabinoid receptor, can offer insights into the potential research applications of similar compounds. These studies typically involve conformational analysis, pharmacophore modeling, and structure-activity relationships, providing a basis for understanding how certain chemical structures interact with biological targets (Shim et al., 2002).

Drug Discovery and Development

Compounds with complex chemical structures are often explored for their potential therapeutic applications. For instance, Wang et al. (2011) conducted virtual screening targeting the urokinase receptor, which led to the identification of compounds with potential applications in inhibiting breast tumor metastasis. This research underscores the utility of chemical compounds in the development of novel therapeutic agents (Wang et al., 2011).

Bioactivity and Pharmacokinetic Characterization

The synthesis and pharmacokinetic characterization of novel compounds, as detailed by Abu-Hashem et al. (2020), highlight the importance of chemical synthesis in creating new molecules with potential bioactivity against specific diseases. Such studies often involve the evaluation of anti-inflammatory, analgesic, and other pharmacological activities (Abu‐Hashem et al., 2020).

Electrophysiological and Biochemical Studies

Research into the effects of compounds on cellular processes, such as the study by Catalano et al. (2008) on skeletal muscle sodium channel blockers, demonstrates the application of chemical compounds in elucidating the biochemical pathways involved in diseases and potential treatments (Catalano et al., 2008).

Future Directions

Piperidine derivatives are an important area of research in the pharmaceutical industry, with more than 7000 piperidine-related papers published in the last five years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name

N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O5S/c1-18(2)25(21,22)19-7-5-12(6-8-19)10-17-16(20)13-3-4-14-15(9-13)24-11-23-14/h3-4,9,12H,5-8,10-11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHEWAYDMEKDVMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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